6-(Trifluoromethyl)-1H-indol-5-amine
Description
6-(Trifluoromethyl)-1H-indol-5-amine (CAS: 873055-24-4) is an indole derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) group at the 5-position. Its molecular formula is C₉H₇F₃N₂, with a molecular weight of 200.16 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in antimicrobial and CNS-targeting agents .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)6-4-8-5(1-2-14-8)3-7(6)13/h1-4,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSIISPKZQOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)-1H-indol-5-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-(Trifluoromethyl)-1H-indazol-5-amine
- Structure : Indazole core (two adjacent nitrogen atoms) vs. indole (one nitrogen).
- Molecular Formula : C₈H₆F₃N₃ (201.15 g/mol ) .
- Hazard Profile: Classified with warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Applications: Used in kinase inhibitors and anticancer research due to indazole’s prevalence in such therapeutics.
1-Benzyl-N-(4-(trifluoromethyl)phenyl)-1H-indol-5-amine
3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride
5-Methoxy-1,2,3-trimethyl-1H-indole-6-amine
- Structure : Methoxy and methyl substitutions.
- Activity : Predicted antimicrobial activity when formulated as trifluoroacetic acid salts .
- Methoxy group introduces electron-donating effects, contrasting with -CF₃’s electron-withdrawing nature.
Data Table: Comparative Analysis
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